molecular formula C15H18F2N2O2S B2911141 1-[(4-Difluoromethanesulfonylphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine CAS No. 1797039-98-5

1-[(4-Difluoromethanesulfonylphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine

Cat. No. B2911141
CAS RN: 1797039-98-5
M. Wt: 328.38
InChI Key: YPVVICJEITZCCU-UHFFFAOYSA-N
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Description

1-[(4-Difluoromethanesulfonylphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-[(4-Difluoromethanesulfonylphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, this compound may modulate the activity of certain neurotransmitters in the brain, leading to its potential use as an antidepressant and anxiolytic agent.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-Difluoromethanesulfonylphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine exhibits potent antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to increase the levels of certain neurotransmitters in the brain, leading to its potential use as an antidepressant and anxiolytic agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-[(4-Difluoromethanesulfonylphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine in lab experiments is its potent antitumor activity against various cancer cell lines. Additionally, this compound has shown promising results as an antidepressant and anxiolytic agent. However, one of the limitations of using this compound is its potential toxicity, which requires careful dosing and monitoring.

Future Directions

There are several future directions for the research on 1-[(4-Difluoromethanesulfonylphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine. One potential direction is to investigate its potential use in combination with other chemotherapeutic agents for enhanced antitumor activity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use as an antidepressant and anxiolytic agent. Furthermore, the development of novel analogs of this compound may lead to the discovery of more potent and selective therapeutic agents.

Synthesis Methods

The synthesis of 1-[(4-Difluoromethanesulfonylphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine involves the reaction of 4-Difluoromethanesulfonylbenzaldehyde with propargylamine in the presence of a catalyst. The reaction yields the desired compound, which can be purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

1-[(4-Difluoromethanesulfonylphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been investigated for its potential use as an antidepressant and anxiolytic agent.

properties

IUPAC Name

1-[[4-(difluoromethylsulfonyl)phenyl]methyl]-4-prop-2-ynylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N2O2S/c1-2-7-18-8-10-19(11-9-18)12-13-3-5-14(6-4-13)22(20,21)15(16)17/h1,3-6,15H,7-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVVICJEITZCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)CC2=CC=C(C=C2)S(=O)(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Difluoromethanesulfonylphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine

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